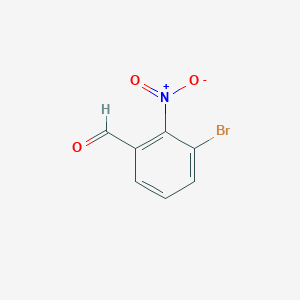

3-Bromo-2-nitrobenzaldehyde

Descripción

3-Bromo-2-nitrobenzaldehyde (CAS 882772-99-8) is a brominated nitroaromatic aldehyde with the molecular formula C₇H₄BrNO₃ and a molecular weight of 230.02 g/mol. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

3-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZQBQQNIUAQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610816 | |

| Record name | 3-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882772-99-8 | |

| Record name | 3-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and General Protocol

The oxidation of 2-nitrobenzyl alcohol derivatives using 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and iodosobenzene diacetate (BAIB) represents a modern catalytic approach for aldehyde synthesis. This method exploits the synergistic activity of TEMPO as a nitroxyl radical catalyst and BAIB as a stoichiometric oxidant. The reaction proceeds via a two-electron oxidation mechanism, where TEMPO facilitates the abstraction of hydrogen from the alcohol substrate, followed by BAIB-mediated regeneration of the active catalytic species.

Table 1: TEMPO/BAIB Oxidation Performance Across Halogenated Derivatives

| Substrate | Solvent | Temp (°C) | BAIB (equiv) | TEMPO (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Nitro-3-chlorobenzyl alcohol | Dichloromethane | 25–30 | 1.1 | 10 | 8 | 86 |

| 2-Nitro-6-bromobenzyl alcohol | 1,2-Trichloroethane | 35–40 | 1.5 | 20 | 7 | 88 |

| 2-Nitro-5-iodobenzyl alcohol | Dichloromethane | 0–5 | 2.2 | 50 | 8 | 85 |

Data adapted from CN101219955B.

Key advantages include mild reaction conditions (0–50°C) and compatibility with diverse solvents. However, brominated substrates necessitate higher BAIB stoichiometry (1.5–2.2 equiv) compared to chlorinated analogs, likely due to steric and electronic effects.

Sequential Reduction-Oxidation from 3-Bromo-2-nitrobenzoic Acid

Stepwise Synthetic Pathway

Patent CN103880683A outlines a two-step strategy:

Critical Process Parameters

-

Reduction Step :

-

Oxidation Step :

-

Solvent Choice: Dichloromethane outperforms 1,2-dichloroethane in yield consistency.

-

Stoichiometry: Excess MnO₂ (3–5 equiv) ensures complete conversion.

-

Table 2: Performance of Sequential Reduction-Oxidation Method

| Step | Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| Reduction | 3-Bromo-2-nitrobenzoic acid | BH₃-THF (1.1 equiv) | THF, 10°C, 12 h | 84.3 |

| Oxidation | 3-Bromo-2-nitrobenzyl alcohol | MnO₂ (3 equiv) | CH₂Cl₂, 50°C, 6 h | 96.5 |

Data sourced from CN103880683A.

This method’s robustness stems from using inexpensive reagents (MnO₂) and avoiding moisture-sensitive catalysts. However, the necessity for intermediate isolation increases process complexity compared to one-pot oxidations.

Comparative Analysis of Methodologies

Yield and Scalability

-

TEMPO/BAIB Method : Yields 85–88% for brominated analogs but requires specialized oxidants. Scalability is feasible, as demonstrated by 100 mL to multi-liter implementations in the patent.

-

Reduction-Oxidation Method : Higher aldehyde yields (96.5%) but lower alcohol intermediate yields (84.3%). Industrial adoption is viable due to reagent affordability, though step count may limit throughput.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Condensation: Hydrazine hydrate in ethanol, aniline in acetic acid.

Major Products Formed:

Reduction: 3-Bromo-2-aminobenzaldehyde.

Substitution: 3-Amino-2-nitrobenzaldehyde, 3-Methoxy-2-nitrobenzaldehyde.

Condensation: 3-Bromo-2-nitrobenzylidene hydrazine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Bromo-2-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound's reactivity allows for the formation of diverse derivatives through substitution and condensation reactions.

Synthetic Routes:

Recent studies have highlighted efficient synthetic methods for producing this compound, emphasizing low-cost and high-yield processes. For instance, a novel five-step synthesis method using 1,3-dibromo-2-nitrobenzene has been reported, showcasing advantages over traditional methods .

Biological Applications

Enzyme Studies:

In biological research, this compound is employed as a probe to investigate enzyme-catalyzed reactions. Its structure allows researchers to study various biological pathways and mechanisms, particularly in enzymatic processes that involve aldehyde functionalities.

Anticancer Research:

The compound has shown promise as a precursor in developing potential therapeutic agents targeting cancer. Studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cells, suggesting applications in cancer therapy .

Medicinal Chemistry

Therapeutic Agents:

Research has identified this compound derivatives as potential anti-inflammatory and anticancer agents. The synthesis of Schiff bases from this compound has demonstrated significant biological activity, including antibacterial and antifungal properties .

Photodynamic Therapy (PDT):

In photodynamic therapy, derivatives of this compound can act as photosensitizers. Upon light activation, these compounds generate reactive oxygen species that selectively target and destroy tumor cells while minimizing damage to surrounding healthy tissue .

Industrial Applications

Dyes and Pigments:

In industrial settings, this compound is utilized in producing dyes and pigments due to its ability to form stable colored compounds. This application is particularly relevant in the textile and coatings industries where colorfastness is crucial.

Analytical Chemistry:

The distinct chemical signature of this compound makes it valuable in developing advanced analytical methods for detecting various substances. Its reactivity with amines allows for sensitive spectrophotometric assays for amino acid analysis .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Potential | PMC9073997 | Derivatives showed significant cytotoxicity against cancer cell lines. |

| Enzyme Probing | Fine Chemical Engineering | Used to study enzyme-catalyzed reactions effectively. |

| Photodynamic Therapy | ResearchGate | Demonstrated efficacy as a photosensitizer in targeted cancer treatment. |

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through the formation of a transition state and subsequent release of the leaving group .

Comparación Con Compuestos Similares

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (CAS 16789-84-7)

3-Bromo-5-nitrobenzaldehyde (CAS 355134-13-3)

- Molecular Formula: C₇H₄BrNO₃

- Molecular Weight : 230.02 g/mol

- Key Differences : Nitro at C5 and bromo at C3 create distinct electronic effects, altering reactivity in cross-coupling reactions compared to the 2-nitro isomer .

Physicochemical and Reactivity Comparisons

Reactivity Trends

- Electrophilic Substitution : The nitro group at C2 in this compound deactivates the ring, making further substitution challenging. In contrast, 4-bromo-2-nitrobenzaldehyde undergoes easier functionalization due to reduced steric hindrance .

- Redox Behavior : The aldehyde group in this compound is susceptible to oxidation, whereas hydroxyl-containing derivatives (e.g., 3-bromo-2-hydroxy-5-nitrobenzaldehyde) exhibit stabilization via intramolecular hydrogen bonding .

Actividad Biológica

3-Bromo-2-nitrobenzaldehyde, with the chemical formula CHBrNO and CAS number 882772-99-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, while providing data tables and relevant case studies.

- Molecular Weight : 230.02 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : 1.18 (indicating moderate lipophilicity)

- CYP Inhibition : Inhibits CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic microorganisms and has shown promising results.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.25 µg/ml | |

| Candida albicans | Low micromolar | |

| Mycobacterium tuberculosis | Low micromolar |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The compound's ability to induce apoptosis in cancer cells has been noted in various assays.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, treatment with this compound resulted in increased levels of caspase activity, indicative of apoptosis:

- Cell Line : HeLa (cervical cancer)

- Concentration : 10 µM

- Effect : Significant increase in caspase-3 and caspase-9 activity after 24 hours of treatment .

Enzyme Inhibition Studies

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics:

Table 2: Enzyme Inhibition Data

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The nitro group is known to participate in redox reactions, which may contribute to its antimicrobial and anticancer effects.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-2-nitrobenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via sequential nitration and bromination of benzaldehyde derivatives. For example, nitration of 3-bromobenzaldehyde under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Optimization involves monitoring reaction temperature, stoichiometry of nitrating agents, and quenching protocols to minimize byproducts. Characterization of intermediates via HPLC or TLC ensures stepwise purity . Unexpected regioselectivity may arise during bromination (e.g., para vs. ortho substitution), necessitating spectroscopic validation (¹H/¹³C NMR) .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, DEPT-135) are critical for structural confirmation. X-ray crystallography (e.g., single-crystal analysis at 125 K) resolves molecular geometry and confirms substituent positions, as demonstrated for related bromo-nitrobenzaldehyde derivatives . Purity assessment requires HPLC with UV detection (λ = 254 nm) and melting point analysis to detect impurities or polymorphic forms .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation. Storage recommendations include airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Emergency procedures for spills involve neutralization with sodium bicarbonate and disposal via hazardous waste protocols, as outlined in safety data sheets .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselective bromination of nitrobenzaldehyde derivatives?

- Methodological Answer : Discrepancies in substitution patterns (e.g., unexpected ortho vs. para bromination) require mechanistic investigation. Techniques include:

- Spectroscopic Analysis : Compare experimental ¹H NMR shifts with computational predictions (DFT) to identify dominant intermediates .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect transient intermediates and adjust reaction parameters (e.g., solvent polarity, catalyst loading) .

- Computational Modeling : Use density functional theory (DFT) to calculate activation barriers for competing pathways, as applied in Colle-Salvetti correlation-energy studies .

Q. What strategies enhance the design of coordination complexes using this compound as a ligand precursor?

- Methodological Answer : The aldehyde group facilitates Schiff base formation with amines (e.g., 1,5-diaminonaphthalene), creating N₂O₂ donor ligands. Metal complexes (Cu(II), Co(II)) are synthesized via reflux in ethanol, followed by recrystallization. Characterization includes:

Q. How do computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via the polarizable continuum model (PCM). Applications include:

- Reactivity Indices : Calculate Fukui functions to identify sites prone to nitration or bromination.

- Transition State Analysis : Map reaction coordinates for competing pathways (e.g., nitration vs. oxidation side reactions).

- Spectroscopic Validation : Simulate NMR chemical shifts using gauge-including atomic orbital (GIAO) methods to cross-validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.